molecular formula C18H23N3O3S B11054231 5-Ethoxycarbonyl-4-(4-morpholinophenyl)-6-methyl-3,4-dihydropyrimidine-2(1h)-thione

5-Ethoxycarbonyl-4-(4-morpholinophenyl)-6-methyl-3,4-dihydropyrimidine-2(1h)-thione

Cat. No.: B11054231
M. Wt: 361.5 g/mol
InChI Key: HZWCFBUREOQPRD-UHFFFAOYSA-N
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Description

ETHYL 6-METHYL-4-(4-MORPHOLINOPHENYL)-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-METHYL-4-(4-MORPHOLINOPHENYL)-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-morpholinophenylamine with ethyl acetoacetate, followed by cyclization and thiolation reactions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-METHYL-4-(4-MORPHOLINOPHENYL)-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, aryl halides

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives .

Properties

Molecular Formula

C18H23N3O3S

Molecular Weight

361.5 g/mol

IUPAC Name

ethyl 6-methyl-4-(4-morpholin-4-ylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C18H23N3O3S/c1-3-24-17(22)15-12(2)19-18(25)20-16(15)13-4-6-14(7-5-13)21-8-10-23-11-9-21/h4-7,16H,3,8-11H2,1-2H3,(H2,19,20,25)

InChI Key

HZWCFBUREOQPRD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)N3CCOCC3)C

Origin of Product

United States

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